molecular formula C17H28N2O5 B14043141 rel-7-(tert-Butyl) 4-ethyl (4S,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate

rel-7-(tert-Butyl) 4-ethyl (4S,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate

Cat. No.: B14043141
M. Wt: 340.4 g/mol
InChI Key: GXOUNNJRUITWBL-FRRDWIJNSA-N
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Description

rel-7-(tert-Butyl) 4-ethyl (4S,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate (CAS: 2206134-84-9) is a bicyclic organic compound featuring a pyrido[3,4-d]azepine core fused with a seven-membered azepine ring. The molecule is substituted with a tert-butyl ester at position 7 and an ethyl ester at position 4, along with a 1-oxo group. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, with commercial suppliers listing it under synonyms such as rel-7-(tert-Butyl) 4-ethyl (4R,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate .

Properties

Molecular Formula

C17H28N2O5

Molecular Weight

340.4 g/mol

IUPAC Name

7-O-tert-butyl 4-O-ethyl (4S,4aR,9aS)-1-oxo-3,4,4a,5,6,8,9,9a-octahydro-2H-pyrido[3,4-d]azepine-4,7-dicarboxylate

InChI

InChI=1S/C17H28N2O5/c1-5-23-15(21)13-10-18-14(20)12-7-9-19(8-6-11(12)13)16(22)24-17(2,3)4/h11-13H,5-10H2,1-4H3,(H,18,20)/t11-,12+,13-/m1/s1

InChI Key

GXOUNNJRUITWBL-FRRDWIJNSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CNC(=O)[C@@H]2[C@H]1CCN(CC2)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1CNC(=O)C2C1CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Formation of 2-oxopyrrolidin-1,3-dicarboxylate Intermediate

Parameter Details
Starting Material 2-oxopyrrolidin-1-carboxylic acid tert-butyl ester (500 mg, 2.70 mmol)
Reagents 1 M lithium hexamethyldisilazane in THF (5.4 ml, 5.4 mmol), ethyl chloroformate (0.27 ml, 2.84 mmol)
Solvent Tetrahydrofuran (THF)
Temperature Initial addition at -78°C, then warmed to room temperature
Reaction Time 50 minutes stirring after base addition, 4 hours after ethyl chloroformate addition
Work-up Quenched with saturated ammonium chloride solution, extracted with ethyl acetate, washed with saline, dried over sodium sulfate
Purification Silica gel chromatography (hexane : ethyl acetate = 5:1 to 2:1)
Yield 67%
Product 2-oxopyrrolidin-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester (brown oil)
Characterization ^1H NMR (270 MHz, CDCl3): signals consistent with expected structure; LC-MS m/z 258 (M+H)

This step involves the generation of a lithium enolate intermediate by treatment with lithium hexamethyldisilazane at low temperature, followed by electrophilic trapping with ethyl chloroformate to install the ethyl ester moiety. The tert-butyl ester is preserved during this step.

Deprotection of tert-Butyl Ester to Carboxylic Acid

Parameter Details
Starting Material 2-oxopyrrolidin-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester (100 mg, 0.389 mmol)
Reagent Trifluoroacetic acid (0.5 mg, 6.49 mmol)
Solvent Dichloromethane (5 ml)
Temperature 0 to 20°C (ice cooling initially)
Reaction Time 1 hour
Work-up Concentration under reduced pressure
Product Crude 2-oxopyrrolidin-3-carboxylic acid ethyl ester

This acidolysis step selectively removes the tert-butyl protecting group under mild acidic conditions without affecting the ethyl ester, yielding the free carboxylic acid essential for further cyclization or functionalization.

Alternative Deprotection Using Hydrogen Chloride

Parameter Details
Starting Material 1-(tert-butyl) 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate (563 g, 2.19 mol)
Reagent Hydrogen chloride in 1,4-dioxane (4 M, 3.29 L)
Solvent Dichloromethane (200 mL)
Temperature 15°C
Reaction Time 1 hour
Work-up Concentration under reduced pressure at 45°C
Yield 76.37%
Product Title compound as brown oil, used crude for further steps

Hydrogen chloride in dioxane is used as an alternative to trifluoroacetic acid for tert-butyl ester cleavage, providing good yield and operational simplicity.

Reaction Scheme Summary

Step Starting Material Reagents/Conditions Product Description Yield
1 2-oxopyrrolidin-1-carboxylic acid tert-butyl ester LiHMDS in THF, -78°C; then ethyl chloroformate 2-oxopyrrolidin-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester 67%
2a Above intermediate Trifluoroacetic acid in DCM, 0-20°C Deprotected carboxylic acid ethyl ester Crude
2b Above intermediate HCl in dioxane/DCM, 15°C Deprotected carboxylic acid ethyl ester 76.37%

Discussion and Research Findings

  • The preparation methods rely heavily on classical ester protection/deprotection strategies, utilizing tert-butyl esters for stability during base-mediated steps and selective cleavage under acidic conditions.
  • Lithium hexamethyldisilazane is employed to generate a reactive enolate intermediate, which is then trapped by ethyl chloroformate to introduce the ethyl ester group.
  • Both trifluoroacetic acid and hydrogen chloride in dioxane are effective for tert-butyl ester cleavage, with the latter providing higher yield and scalability.
  • The use of mild temperatures and controlled addition rates ensures stereochemical integrity of the bicyclic system, preserving the (4S,4aR,9aS) configuration.
  • Purification by silica gel chromatography is essential to

Chemical Reactions Analysis

Types of Reactions

rel-7-(tert-Butyl) 4-ethyl (4S,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

rel-7-(tert-Butyl) 4-ethyl (4S,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rel-7-(tert-Butyl) 4-ethyl (4S,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural similarities with other bicyclic dicarboxylates but differs in ring systems and substituents. A notable analog is diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (), which features:

  • A fused imidazo[1,2-a]pyridine core (five-membered imidazole + six-membered pyridine).
  • Substituents: cyano, 4-nitrophenyl, phenethyl, and diethyl ester groups.
  • A 2-oxo group .

Key structural distinctions :

Feature Target Compound Compound
Core Structure Pyrido[3,4-d]azepine (7-membered azepine + pyridine) Imidazo[1,2-a]pyridine (5-membered imidazole + pyridine)
Functional Groups tert-Butyl ester, ethyl ester, 1-oxo Diethyl ester, cyano, 4-nitrophenyl, phenethyl, 2-oxo
Steric Effects High (due to tert-butyl group) Moderate (bulky nitrophenyl and phenethyl groups)
Electronic Effects Electron-withdrawing esters and carbonyl Strong electron-withdrawing nitro and cyano groups
Physicochemical and Spectroscopic Characteristics

Limited data are available for the target compound, but inferences can be drawn from structural analogs:

  • Melting Point: The compound melts at 243–245°C, attributed to its nitro and cyano groups enhancing intermolecular interactions . The target compound’s tert-butyl group may lower its melting point due to increased hydrophobicity.
  • Solubility: The tert-butyl and ethyl esters in the target compound likely improve lipid solubility compared to the polar nitrophenyl and cyano groups in the analog.
  • Spectroscopy: While the target compound lacks reported spectral data, the compound was characterized via $ ^1H $/$ ^13C $ NMR, IR, and HRMS, with diagnostic peaks for nitrophenyl (δ 8.2–8.4 ppm) and cyano (IR: ~2200 cm$ ^{-1} $) .

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